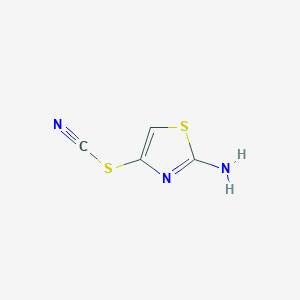
4-Thiocyanatothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiocyanatothiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiocyanate group and the thiazole ring imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanatothiazol-2-amine typically involves the reaction of thiazole derivatives with thiocyanate reagents. One common method includes the reaction of 2-aminothiazole with thiocyanogen or thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiocyanatothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl thiazole derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Thiocyanatothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Thiocyanatothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets proteins involved in critical cellular processes, such as enzymes and receptors.
Pathways Involved: The compound can inhibit key signaling pathways, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-Thiocyanatothiazol-2-amine can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the thiocyanate group, resulting in different chemical reactivity and biological activity.
4-Bromothiazol-2-amine: Contains a bromine atom instead of a thiocyanate group, leading to variations in its chemical properties and applications.
Uniqueness: The presence of the thiocyanate group in this compound imparts unique chemical properties, such as enhanced reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
64603-56-1 |
|---|---|
Fórmula molecular |
C4H3N3S2 |
Peso molecular |
157.2 g/mol |
Nombre IUPAC |
(2-amino-1,3-thiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C4H3N3S2/c5-2-9-3-1-8-4(6)7-3/h1H,(H2,6,7) |
Clave InChI |
JTNVLTHFBKGZID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


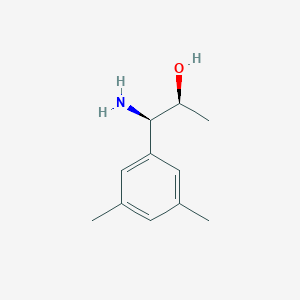
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

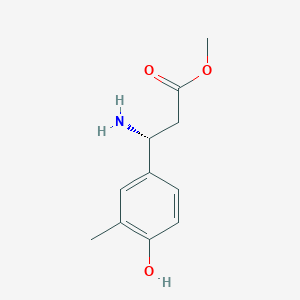

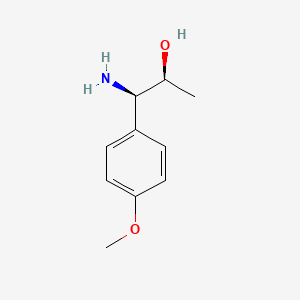
![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)
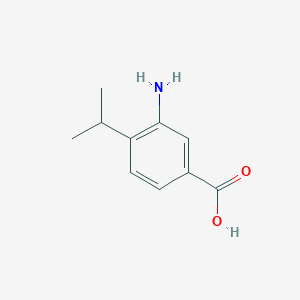
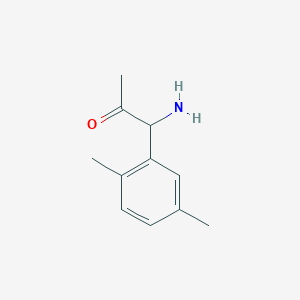
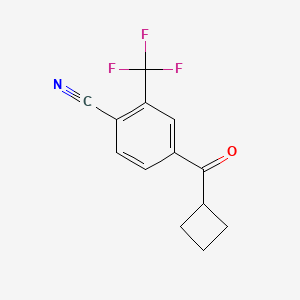
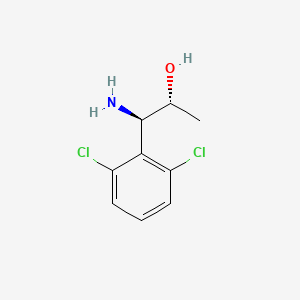

![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
